molecular formula C11H14N2O2 B8316219 4-(1-Methylcyclobutyl)-2-nitroaniline

4-(1-Methylcyclobutyl)-2-nitroaniline

Cat. No. B8316219
M. Wt: 206.24 g/mol
InChI Key: UBJHWVLGLLSIQF-UHFFFAOYSA-N
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Patent
US09096634B2

Procedure details

A solution of 4-(1-methylcyclobutyl)-2-nitroaniline (138 mg. 0.668 mmol) in ethanol (8.5 mL, 140 mmol) was carefully treated with 10% Palladium on Carbon (14.2 mg, 0.0134 mmol) as a slurry in ethanol. The reaction flask was evacuated and filled with hydrogen gas three times and the reaction mixture was stirred under an atmosphere of Hydrogen for 4 h. The reaction mixture was filtered through a pad of solka Floc® and the pad was washed with 20 ml MeOH. The filtrate was concentrated to yield an oil which was placed under high vacuum yielding the desired compound as a solid (119 mg) which was used directly in the next step. 1H NMR (400 MHZ. CDCl3) δH ppm 6.66 (m, 1H), 6.53 (m, 2H), 3.34 (br. s., 4H), 2.33 (m, 2H), 2.08 (m, 1H), 1.99 (m. 2H). 1.80 (m, 1H), 1.42 (s, 3H).
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
14.2 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=2)[CH2:5][CH2:4][CH2:3]1>[Pd].C(O)C>[CH3:1][C:2]1([C:6]2[CH:7]=[C:8]([NH2:13])[C:9]([NH2:10])=[CH:11][CH:12]=2)[CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
138 mg
Type
reactant
Smiles
CC1(CCC1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
14.2 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under an atmosphere of Hydrogen for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen gas three times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of solka Floc®
WASH
Type
WASH
Details
the pad was washed with 20 ml MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(CCC1)C=1C=C(C(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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